molecular formula C9H8N2S B3362092 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine CAS No. 95502-62-8

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine

Cat. No.: B3362092
CAS No.: 95502-62-8
M. Wt: 176.24 g/mol
InChI Key: UJRVJYMUBQUHFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine can be achieved through various methods. One common approach involves a three-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent due to its diverse biological activities.

    Medicine: The compound’s antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties make it a candidate for drug development.

    Industry: It is employed in the development of organic materials and natural products.

Mechanism of Action

The exact mechanism of action of 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may be related to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine is unique due to its specific structure, which combines a pyrrole ring and a pyrazine ring with a thieno group.

Properties

IUPAC Name

3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-7-6-10-8-3-5-12-9(8)11(7)4-1/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRVJYMUBQUHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2C3=C(N1)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538873
Record name 4,5-Dihydropyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95502-62-8
Record name 4,5-Dihydropyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 2
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 3
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 4
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 5
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 6
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine

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